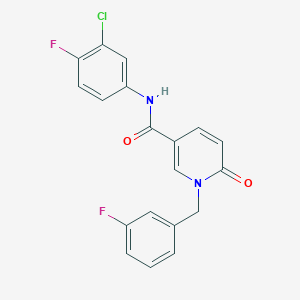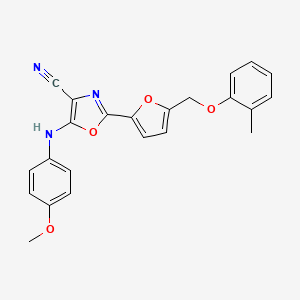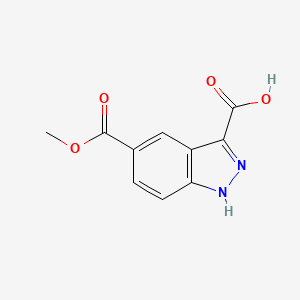
1H-Indazole-3,5-dicarboxylic acid 5-methyl ester
Vue d'ensemble
Description
1H-Indazole-3,5-dicarboxylic acid 5-methyl ester is a chemical compound with the molecular formula C10H8N2O4 . It has a molecular weight of 220.18 . The IUPAC name for this compound is 5-(methoxycarbonyl)-1H-indazole-3-carboxylic acid .
Synthesis Analysis
The synthesis of this compound and similar compounds has been a topic of research in recent years . Strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8N2O4/c1-16-10(15)5-2-3-7-6(4-5)8(9(13)14)12-11-7/h2-4H,1H3,(H,11,12)(H,13,14) . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, the compound is likely to participate in reactions typical of esters and indazoles .Physical And Chemical Properties Analysis
The compound has a molecular weight of 220.18 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Synthesis and Structural Analysis : A study by Murugavel et al. (2010) involved the synthesis of novel tetrahydro-1H-indazoles by conventional methods, offering insights into the structural aspects and stereochemistry of indazoles, which could be relevant for understanding compounds like 1H-Indazole-3,5-dicarboxylic acid 5-methyl ester (Murugavel, Amirthaganesan, & Sabapathy Mohan, 2010).
Enthalpy of Formation Studies : Orozco-Guareño et al. (2019) reported on the enthalpy of formation for various indazoles, including 1H-indazole derivatives. Such thermodynamic data are essential for the understanding of the stability and reactivity of these compounds (Orozco-Guareño, Campos, Bárcena-Soto, & Zuniga-Gutierrez, 2019).
Nucleophilic Substitution Reactions : Teixeira et al. (2006) described the synthesis of indazoles substituted at the N-1 and N-2 positions with ester-containing side chains. These findings could be applicable to the manipulation of this compound for specific functional purposes (Teixeira, Ramos, Antunes, Curto, Duarte, & Bento, 2006).
Synthesis of Novel Derivatives : Reddy et al. (2015) synthesized new derivatives of 1H-indazole-3-carboxylic acid. Their methods and findings could provide insights into novel ways of derivatizing this compound (Reddy, Gogireddy, Dubey, B, & B, 2015).
Antibacterial Activity Research : Iradyan et al. (2014) explored the synthesis of certain furan-2-carboxylic acid derivatives and studied their antibacterial properties. This research can be relevant for understanding the potential antibacterial applications of indazole derivatives (Iradyan, Iradyan, Tamazyan, Aivazyan, Panosyan, Paronikyan, & Stepanyan, 2014).
Chemical Imidization Process : Yamanaka et al. (2000) discussed the preparation of hyperbranched aromatic polyimides using a methyl ester precursor, which can be relevant for polymer chemistry applications involving indazole derivatives (Yamanaka, Jikei, & Kakimoto, 2000).
Mécanisme D'action
Target of Action
The primary target of 1H-Indazole-3,5-dicarboxylic acid 5-methyl ester is the Sphingosine-1 phosphate receptor-1 (S1P1) . S1P1 plays a crucial role in maintaining endothelial barrier integrity .
Mode of Action
The compound interacts with its target, S1P1, and influences its activation and desensitization . Activation of S1P1 helps maintain the integrity of the endothelial barrier, while desensitization of S1P1 can lead to peripheral blood lymphopenia .
Biochemical Pathways
Given its target, it’s likely involved in the sphingosine-1-phosphate signaling pathway, which plays a key role in immune cell trafficking, endothelial development, and other critical biological processes .
Pharmacokinetics
The compound has a predicted boiling point of 4898±250 °C and a density of 1513±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The activation of S1P1 by this compound helps maintain the integrity of the endothelial barrier . On the other hand, desensitization of S1P1 can lead to peripheral blood lymphopenia , a condition characterized by low levels of lymphocytes in the blood.
Propriétés
IUPAC Name |
5-methoxycarbonyl-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(15)5-2-3-7-6(4-5)8(9(13)14)12-11-7/h2-4H,1H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJGPVJOUUPTSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NN=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2776820.png)
![2-Azabicyclo[2.2.2]octan-4-ylmethanamine;dihydrochloride](/img/structure/B2776821.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide](/img/structure/B2776822.png)
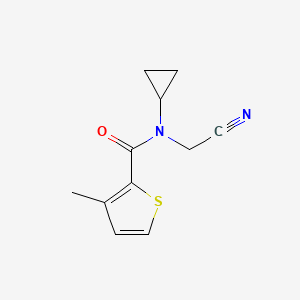
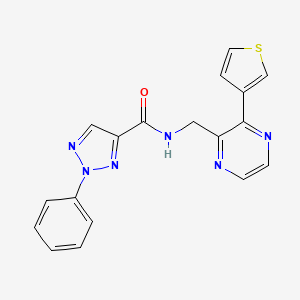
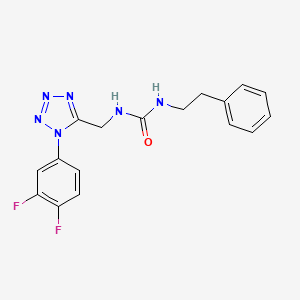
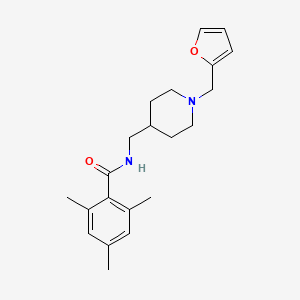
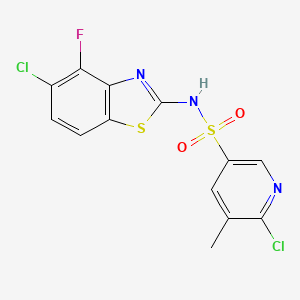
![N-[(4-methoxythian-4-yl)methyl]pent-4-enamide](/img/structure/B2776833.png)
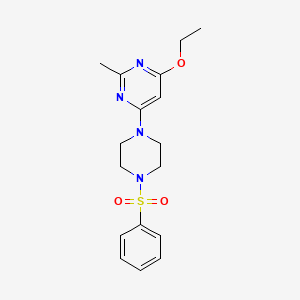
![Methyl 2-chloro-4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]benzoate](/img/structure/B2776836.png)
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide oxalate](/img/structure/B2776837.png)
